2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate
Description
2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate is a complex ester derivative of ricinoleic acid (12-hydroxyoctadec-9-enoic acid), a monohydroxy fatty acid derived from castor oil. The compound features a central ethylaminoethyl group functionalized with two 12-hydroxyoctadec-9-enoyloxy ethyl chains and an additional 12-hydroxyoctadec-9-enoate ester group. Its molecular formula is C₅₇H₁₀₄O₉, with a molecular weight of 933.45 g/mol .
Structurally, it belongs to the class of polyhydroxy esters, characterized by multiple ester linkages and hydroxyl groups. These features confer amphiphilic properties, making it suitable for applications in surfactants, emulsifiers, and specialty polymers. The compound’s synthesis likely involves esterification of ricinoleic acid with a diethanolamine-derived backbone, followed by further functionalization .
Properties
Molecular Formula |
C60H111NO9 |
|---|---|
Molecular Weight |
990.5 g/mol |
IUPAC Name |
2-[bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C60H111NO9/c1-4-7-10-31-40-55(62)43-34-25-19-13-16-22-28-37-46-58(65)68-52-49-61(50-53-69-59(66)47-38-29-23-17-14-20-26-35-44-56(63)41-32-11-8-5-2)51-54-70-60(67)48-39-30-24-18-15-21-27-36-45-57(64)42-33-12-9-6-3/h25-27,34-36,55-57,62-64H,4-24,28-33,37-54H2,1-3H3 |
InChI Key |
JOLSSKSFGRJXSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCC=CCC(CCCCCC)O)CCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate typically involves the esterification of 12-hydroxyoctadec-9-enoic acid with 2-[Bis[2-hydroxyethyl]amino]ethanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to a temperature of around 100°C to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo esterification, followed by purification steps such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate is a complex chemical compound with a unique structure featuring a long-chain fatty acid moiety, an amino group connected to two hydroxyethyl groups, and a hydroxylated fatty acid, specifically 12-hydroxyoctadec-9-enoic acid. Its molecular formula is , and it has a molecular weight of approximately 1,073.49 g/mol. The compound is significant in biochemistry and materials science.
Esterification
The primary chemical reaction involving 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate is esterification, which typically occurs between the hydroxyl groups of the fatty acid and the amino groups of the ethylene glycol units. The product can also undergo hydrolysis under acidic or basic conditions, leading to the release of the constituent fatty acids and hydroxyethyl amines.
Potential Applications
2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate has potential applications in various fields:
- Biochemistry Due to its unique structure, which includes a long-chain fatty acid moiety.
- Materials Science The dual hydroxyethyl amine functionality combined with a long-chain fatty acid may enhance its solubility and bioactivity compared to simpler fatty acid derivatives.
Mechanism of Action
The mechanism of action of 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Ricinoleic Acid Derivatives
Key Observations :
- The target compound and triricinolein share identical molecular formulas but differ in backbone structure (ethylaminoethyl vs. glycerol), leading to distinct physicochemical behaviors .
- Diricinoleoyl-palmitoyl-glycerol incorporates a mixed fatty acid profile, reducing hydrophilicity compared to pure ricinoleate esters .
- Simpler derivatives like glyceryl ricinoleate and 2-hydroxypropyl ricinoleate exhibit lower molecular weights and fewer functional groups, impacting solubility and emulsification efficiency .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The ethylaminoethyl backbone in the target compound enhances lipophilicity (LogP ~15) compared to glycerol-based esters like triricinolein (LogP ~14.5) .
- Glyceryl ricinoleate’s lower LogP (~6.2) correlates with its use in aqueous pharmaceutical formulations .
Biological Activity
2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate is a complex organic compound with the molecular formula CHNO. Its unique structure, characterized by multiple hydroxyl and ester functional groups, positions it as a compound of interest in various biological and medicinal applications. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 990.5 g/mol |
| IUPAC Name | 2-[bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate |
| InChI Key | JOLSSKSFGRJXSN-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its amphiphilic nature , which allows it to integrate into lipid bilayers. This integration can alter membrane fluidity and permeability, impacting various cellular processes such as:
- Signal Transduction : Modifying the pathways involved in cellular signaling.
- Transport Mechanisms : Facilitating or inhibiting the transport of molecules across membranes.
1. Drug Delivery Systems
Research indicates that 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate may be utilized in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers. Its ability to encapsulate hydrophilic drugs while providing a stable delivery mechanism is significant in therapeutic applications.
3. Surfactant and Emulsifier Production
Due to its surface-active properties, this compound is being investigated for use in industrial applications such as the production of surfactants and emulsifiers. These properties are crucial in formulations for cosmetics, pharmaceuticals, and food products.
Case Studies and Research Findings
Recent research has explored various aspects of the biological activity of compounds similar to 2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate:
-
Cell Membrane Interaction Studies :
- A study demonstrated how amphiphilic compounds can enhance membrane permeability, potentially leading to improved drug absorption in target tissues .
- Antimicrobial Efficacy :
- Drug Formulation Research :
Q & A
Q. How can its role in modulating enzymatic activity (e.g., lipases) be systematically investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
